molecular formula C23H21N3O6S B2563265 methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-31-5

methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2563265
CAS No.: 864975-31-5
M. Wt: 467.5
InChI Key: FCFWDRYLLWRZKE-VHXPQNKSSA-N
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Description

Methyl (2Z)-2-{[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Structural Confirmation : A study by Mohamed (2021) describes the synthesis of various compounds, including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate, through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These compounds' structures were confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).

  • Crystal and Molecular Structure : Richter et al. (2023) reported on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, providing insights into the chemical structure and formation of similar compounds (Richter et al., 2023).

Biological Activity

  • Antimicrobial Activity : Badne et al. (2011) synthesized derivatives of 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and 3-amino-4-imino-8-methoxy-2H-pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole, which were screened for antimicrobial activity. This demonstrates the potential of such compounds in developing antimicrobial agents (Badne et al., 2011).

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) conducted research on the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, demonstrating the variable and modest antimicrobial activity of these newly synthesized compounds (Patel et al., 2011).

  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized a new series of derivatives and evaluated them for antioxidant and antimicrobial activities, providing insights into the potential therapeutic applications of such compounds (Bassyouni et al., 2012).

Synthesis and Application in Drug Development

  • Aldose Reductase Inhibitors : Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as aldose reductase inhibitors, highlighting their potential in the treatment of diabetic complications (Ali et al., 2012).

  • Analgesic and Anti-inflammatory Properties : Muchowski et al. (1985) synthesized 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and derivatives, assessing their analgesic and anti-inflammatory activity, which can be relevant in developing new analgesic agents (Muchowski et al., 1985).

Properties

IUPAC Name

methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-31-12-11-25-17-8-5-15(22(30)32-2)13-18(17)33-23(25)24-21(29)14-3-6-16(7-4-14)26-19(27)9-10-20(26)28/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWDRYLLWRZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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